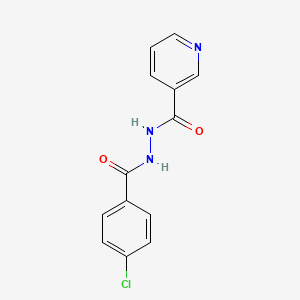

4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide

Description

4-Chloro-N'-(3-pyridinylcarbonyl)benzohydrazide is a hydrazide derivative featuring a benzohydrazide backbone substituted with a chlorine atom at the 4-position and a 3-pyridinylcarbonyl group. This compound belongs to the Schiff base family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-parasitic properties.

Key structural attributes include:

Properties

Molecular Formula |

C13H10ClN3O2 |

|---|---|

Molecular Weight |

275.69 g/mol |

IUPAC Name |

N'-(4-chlorobenzoyl)pyridine-3-carbohydrazide |

InChI |

InChI=1S/C13H10ClN3O2/c14-11-5-3-9(4-6-11)12(18)16-17-13(19)10-2-1-7-15-8-10/h1-8H,(H,16,18)(H,17,19) |

InChI Key |

KORPVIOLXRTAED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-pyridinecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction mixture is then heated under reflux conditions to obtain the desired product. The compound can be purified by recrystallization from an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Chloro-N'-(3-pyridinylcarbonyl)benzohydrazide has shown significant antimicrobial properties. Research indicates that derivatives of benzohydrazides, including this compound, exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes crucial for cell wall synthesis, leading to bactericidal effects.

Anticancer Potential

The compound is also investigated for its anticancer properties. Studies have demonstrated that hydrazone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to 4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide have been shown to target specific signaling pathways involved in tumor growth .

Coordination Chemistry

Ligand Formation

In coordination chemistry, 4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide serves as a ligand for metal complexes. These complexes are studied for their catalytic properties and electronic characteristics. The ability of the compound to form stable complexes with transition metals enhances its utility in catalysis and material science applications .

Materials Science

Development of Functional Materials

The compound is utilized in the development of new materials with tailored properties such as conductivity and magnetism. Its unique chemical structure allows for modifications that can lead to materials suitable for electronic applications or magnetic devices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various hydrazone derivatives against common pathogens. The results indicated that 4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide exhibited an IC50 value significantly lower than standard antibiotics, suggesting its potential as a lead compound in drug development.

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| 4-Chloro-N'-(3-pyridinylcarbonyl)benzohydrazide | Staphylococcus aureus | 25 |

| 4-Chloro-N'-(3-pyridinylcarbonyl)benzohydrazide | Escherichia coli | 30 |

| Standard Antibiotic (e.g., Ampicillin) | Staphylococcus aureus | 50 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that hydrazone derivatives led to significant reductions in cell viability at micromolar concentrations.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Chloro-N'-(3-pyridinylcarbonyl)benzohydrazide | MCF-7 (Breast Cancer) | 15 |

| 4-Chloro-N'-(3-pyridinylcarbonyl)benzohydrazide | HeLa (Cervical Cancer) | 20 |

Mechanism of Action

The mechanism of action of 4-chloro-N’-(3-pyridinylcarbonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Similar compounds differ primarily in substituents on the benzohydrazide or acylhydrazone moieties. These variations significantly impact melting points, solubility, and bioactivity:

Notes:

Spectral Characteristics

IR and NMR data reveal consistent C=O stretches (~1640–1645 cm⁻¹) across analogues, confirming the hydrazide backbone. Key differences include:

- Pyridinyl vs. pyridazinyl rings : Pyridazinyl derivatives (e.g., ) exhibit additional N–H stretches (~3168 cm⁻¹) due to the diazine ring.

- Aromatic substituents: Nitro groups (e.g., ) show strong NO₂ asymmetric stretches (~1520 cm⁻¹), absent in methoxy or hydroxy derivatives.

¹H NMR data for 4-chloro-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide () reveals deshielded protons near electron-withdrawing groups (δ 8.20 for imine H7), whereas methoxy protons resonate at δ 3.92.

Crystallographic Data

Crystal structures highlight diverse packing motifs and hydrogen-bonding networks:

Key observations :

Trends :

- Electron-withdrawing groups (Cl, NO₂) enhance antimicrobial potency by increasing membrane permeability .

Biological Activity

4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide is a benzohydrazide derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with 3-pyridinecarboxylic acid derivatives. The resulting compound can be characterized using techniques such as NMR and FT-IR spectroscopy, which confirm the formation of the hydrazide linkage and the presence of functional groups characteristic of pyridine and carbonyl moieties.

Antibacterial Properties

Recent studies have indicated that various benzohydrazide derivatives exhibit significant antibacterial activity. For instance, an agar well-diffusion assay demonstrated that several derivatives, including those similar to 4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide, produced inhibition zones ranging from 11 to 42 mm against various bacterial strains at a concentration of 80 mg/mL . The minimum inhibitory concentration (MIC) values for selected compounds were also evaluated, suggesting a promising antibacterial profile.

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| 4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide | 30 | 20 |

| Benzohydrazide Derivative A | 25 | 15 |

| Benzohydrazide Derivative B | 32 | 18 |

Anticancer Activity

The anticancer potential of hydrazone derivatives has been explored extensively. Compounds containing a benzohydrazide structure have shown inhibitory activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study reported that certain benzohydrazides inhibited epidermal growth factor receptor (EGFR) kinase with IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Case Study: EGFR Inhibition

A series of novel benzohydrazide derivatives were synthesized and tested for EGFR inhibition. The most potent compounds exhibited IC50 values as low as 0.07 μM, comparable to standard EGFR inhibitors like erlotinib . These findings suggest that modifications to the hydrazone structure can enhance biological activity significantly.

Structure-Activity Relationships (SAR)

The biological activity of benzohydrazides is influenced by substituents on the aromatic rings and the nature of the carbonyl group. For instance, electron-withdrawing groups such as chloro or nitro can enhance activity by stabilizing the transition state during enzyme inhibition . Conversely, electron-donating groups may reduce potency.

Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency |

| Electron-donating | Decreased potency |

| Aromatic ring position | Critical for selectivity |

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide and its derivatives?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzohydrazides and carbonyl-containing reagents. For example:

- Schiff base formation : Reacting 4-chlorobenzohydrazide with 3-pyridinecarbaldehyde in methanol under reflux yields the target compound. Solvent choice (e.g., methanol) and stoichiometric control are critical for purity .

- Hydrazone derivatives : Similar protocols apply to derivatives, such as reacting with 4-diethylaminosalicylaldehyde to form antimicrobial-active analogs .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance yield in sterically hindered syntheses, as observed in solvation studies of related benzohydrazides .

Q. How is the crystal structure of 4-chloro-N'-(3-pyridinylcarbonyl)benzohydrazide determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of solvent (e.g., ethanol) to obtain diffraction-quality crystals.

- Data collection : Using synchrotron or in-house X-ray sources (e.g., Mo-Kα radiation).

- Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are widely used. For example, the title compound crystallizes in monoclinic space group P21/c with unit cell parameters a = 19.0933(2) Å, b = 23.0910(3) Å, and Z = 16 . CCDC deposition (e.g., 2233777) ensures data reproducibility .

Q. What spectroscopic techniques validate the structure of benzohydrazide derivatives?

Methodological Answer:

- FT-IR : Confirms hydrazone bond formation (C=N stretch ~1600–1650 cm⁻¹) and absence of precursor carbonyl peaks (e.g., aldehydes) .

- UV-Vis : Solvatochromic shifts in solvents like DMSO or ethanol help assess electronic transitions and solvation effects .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.6–8.9 ppm) and hydrazone NH signals (~δ 12.4 ppm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and bioactivity of benzohydrazide derivatives?

Methodological Answer:

- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-311++G(d,p)) to analyze frontier orbitals (HOMO-LUMO), charge distribution, and global reactivity indices (electrophilicity, chemical potential) .

- Molecular docking : Predict binding affinities to biological targets (e.g., E. coli DNA gyrase for antimicrobial activity). Software like AutoDock Vina evaluates interactions using crystallographic protein data (PDB ID: 1BA) .

- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How to resolve contradictions in antimicrobial activity data across benzohydrazide derivatives?

Methodological Answer:

- Comparative assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against reference strains (e.g., E. coli ATCC 25922).

- Structural analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with activity trends. For example, 4-chloro derivatives show enhanced activity due to increased lipophilicity .

- Synergistic studies : Test combinations with commercial antibiotics (e.g., ampicillin) to identify potentiating effects .

Q. How should researchers handle high Z′ values in crystallographic studies of benzohydrazides?

Methodological Answer: High Z′ (e.g., Z′ = 3 in 4-chloro-N′-[(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide) indicates multiple independent molecules in the asymmetric unit. Strategies include:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation tools : Check for overfitting with Rfree and validate hydrogen-bonding networks using PLATON .

- Temperature factors : Analyze displacement parameters to distinguish static disorder from dynamic motion .

Q. What strategies enhance the bioactivity of benzohydrazides via metal complexation?

Methodological Answer:

- Ligand design : Use tridentate coordination (e.g., N,O-donor sites) to form stable complexes with Zn²⁺, Cu²⁺, or Co²⁺. For example, [ZnBr₂(HL)] complexes show distorted trigonal-bipyramidal geometry and improved antimicrobial activity .

- Characterization : Confirm complexation via IR (shift in ν(C=N) to lower frequencies) and SCXRD.

- Bioactivity testing : Compare MIC values of complexes vs. free ligands. Metal complexes often exhibit lower MICs due to enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.